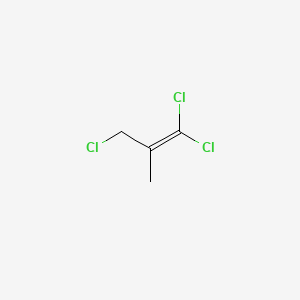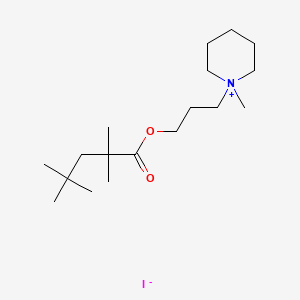
3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide is a chemical compound known for its unique structure and properties. It is a derivative of valeric acid and piperidine, and it is often used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide typically involves the esterification of 2,2,4,4-tetramethylvaleric acid with 3-piperidinopropanol, followed by methylation using methyl iodide. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to a high-purity product.
化学反应分析
Types of Reactions
3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methiodide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
科学研究应用
3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate hydrochloride
- 3-(1-methylpiperidin-1-ium-1-yl)propyl 2,2,4,4-tetramethylpentanoate, iodide
Uniqueness
Compared to similar compounds, 3-Piperidinopropyl 2,2,4,4-tetramethylvalerate methiodide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methiodide group makes it particularly reactive in nucleophilic substitution reactions, setting it apart from its analogs.
属性
CAS 编号 |
33512-76-4 |
|---|---|
分子式 |
C18H36INO2 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
3-(1-methylpiperidin-1-ium-1-yl)propyl 2,2,4,4-tetramethylpentanoate;iodide |
InChI |
InChI=1S/C18H36NO2.HI/c1-17(2,3)15-18(4,5)16(20)21-14-10-13-19(6)11-8-7-9-12-19;/h7-15H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
ZTTJIUJOAPZGJZ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)CC(C)(C)C(=O)OCCC[N+]1(CCCCC1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


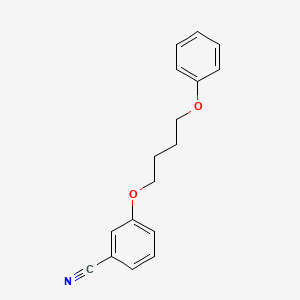

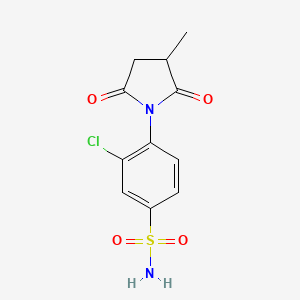

![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
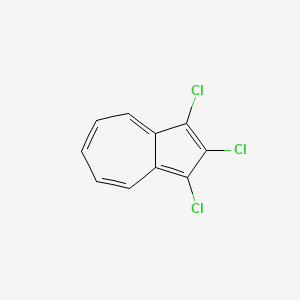
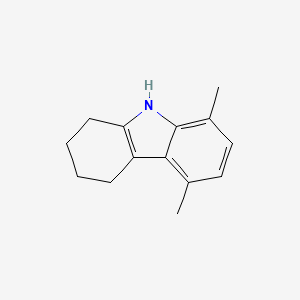
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
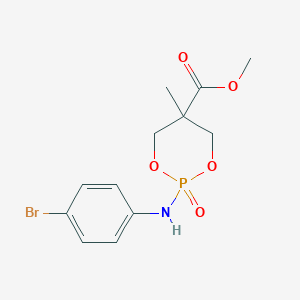
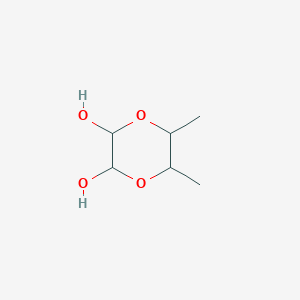
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
![(Z)-1-[3-[(E)-octadec-9-enoyl]imidazolidin-1-yl]octadec-9-en-1-one](/img/structure/B14684683.png)
